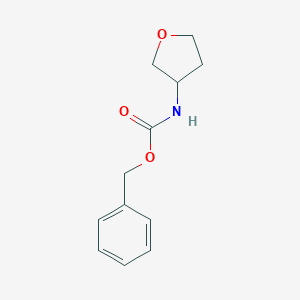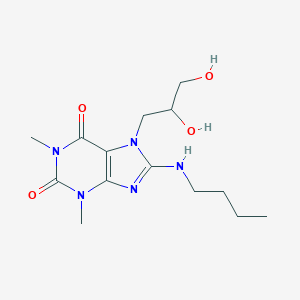
7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline, also known as DPBA, is a xanthine derivative that has been extensively studied for its potential therapeutic applications. DPBA is a potent phosphodiesterase inhibitor that has been shown to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline has been studied for its potential therapeutic applications in a variety of fields, including cardiovascular disease, respiratory disease, and cancer. In cardiovascular disease, 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline has been shown to have vasodilatory effects and can improve blood flow. In respiratory disease, 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline has been shown to have bronchodilatory effects and can improve lung function. In cancer, 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline has been shown to have anti-tumor effects and can inhibit cancer cell proliferation.
Mecanismo De Acción
7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline exerts its effects through the inhibition of phosphodiesterase enzymes, which are responsible for the breakdown of cyclic nucleotides such as cAMP and cGMP. By inhibiting phosphodiesterase enzymes, 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline increases the levels of these cyclic nucleotides, which can lead to a variety of biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline has been shown to have a variety of biochemical and physiological effects, including vasodilation, bronchodilation, anti-inflammatory effects, and anti-tumor effects. 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline can also increase cardiac output and improve blood flow. Additionally, 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline has been shown to have antioxidant effects and can protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline has several advantages for use in lab experiments. It is a potent phosphodiesterase inhibitor that can be used to study the effects of cyclic nucleotides on various biological processes. 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline is also relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments. However, 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline does have some limitations. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline can have off-target effects on other enzymes and biological processes, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline. One area of interest is the development of 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline analogs with improved pharmacokinetic properties. Another area of interest is the use of 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline and its effects on various biological processes.
Métodos De Síntesis
The synthesis of 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline involves the condensation of 8-butylxanthine with glycidol in the presence of a base catalyst. The resulting product is then treated with hydroxylamine hydrochloride to form the desired 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline product. The purity of 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline can be improved through various purification techniques, such as recrystallization or column chromatography.
Propiedades
Número CAS |
111038-28-9 |
|---|---|
Nombre del producto |
7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline |
Fórmula molecular |
C14H23N5O4 |
Peso molecular |
325.36 g/mol |
Nombre IUPAC |
8-(butylamino)-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C14H23N5O4/c1-4-5-6-15-13-16-11-10(19(13)7-9(21)8-20)12(22)18(3)14(23)17(11)2/h9,20-21H,4-8H2,1-3H3,(H,15,16) |
Clave InChI |
ZENUOIDBLQHVII-UHFFFAOYSA-N |
SMILES |
CCCCNC1=NC2=C(N1CC(CO)O)C(=O)N(C(=O)N2C)C |
SMILES canónico |
CCCCNC1=NC2=C(N1CC(CO)O)C(=O)N(C(=O)N2C)C |
Sinónimos |
7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-26,31,44,49,64-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21161.png)
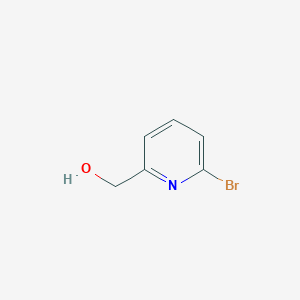
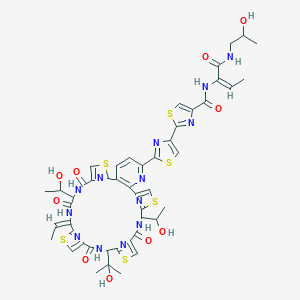
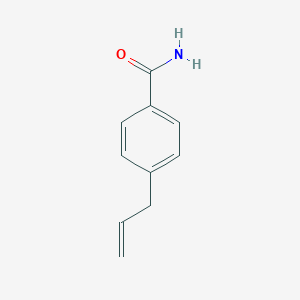
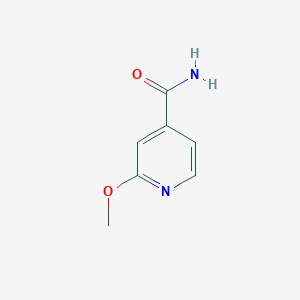
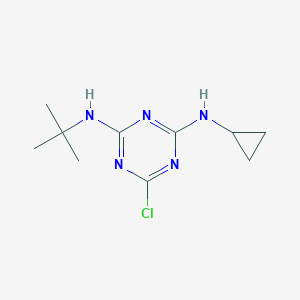
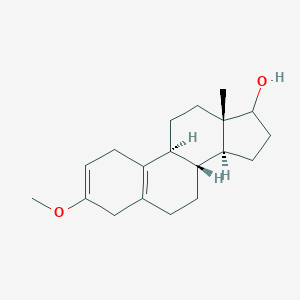
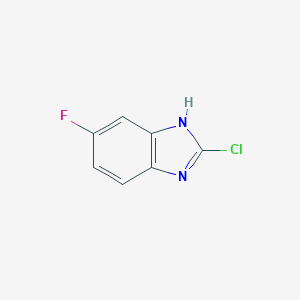
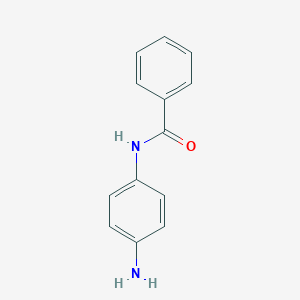
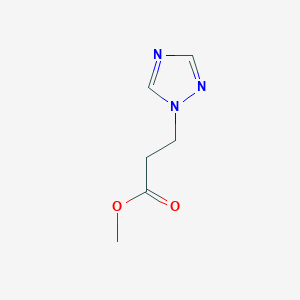
![2-[(Acetyloxy)methyl]-6-[(4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undec-7-yl)oxy]tetrahydro-2h-pyran-3,4,5-triyl triacetate(non-preferred name)](/img/structure/B21193.png)
